5,7-Dichloro-2,3-diphenylquinoxaline molecular weight and exact mass
5,7-Dichloro-2,3-diphenylquinoxaline molecular weight and exact mass
An In-Depth Technical Guide to 5,7-Dichloro-2,3-diphenylquinoxaline: Physicochemical Properties and Synthetic Insights
This guide provides a detailed technical overview of 5,7-Dichloro-2,3-diphenylquinoxaline, a halogenated heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the quinoxaline scaffold. This document will cover the fundamental physicochemical properties, a detailed synthesis protocol, and the underlying chemical principles.
Introduction to the Quinoxaline Scaffold
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, formed by the fusion of a benzene ring and a pyrazine ring.[1] This core structure is of great interest in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The strategic placement of substituent groups on the quinoxaline ring system allows for the fine-tuning of its biological and physical properties. The subject of this guide, 5,7-Dichloro-2,3-diphenylquinoxaline, and its isomers like 6,7-dichloro-2,3-diphenylquinoxaline, are valuable as intermediates and building blocks for more complex molecular architectures.[2][4] The presence of reactive chlorine atoms, in particular, opens avenues for facile nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities.[2][5]
Core Physicochemical Properties
The fundamental properties of a molecule are critical for its application in any scientific endeavor. For 5,7-Dichloro-2,3-diphenylquinoxaline, these properties are dictated by its elemental composition and arrangement. As an isomer of the more extensively documented 6,7-dichloro-2,3-diphenylquinoxaline, it shares the same molecular formula and, consequently, the same molecular weight and exact mass.[6]
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₂Cl₂N₂ | [7] |
| Molecular Weight | 351.23 g/mol | [8] |
| Exact Mass | 350.0377538 Da | [6] |
| CAS Number | 5227-63-4 | [7] |
Synthesis: The Condensation Reaction
The most prevalent and robust method for synthesizing dichlorinated 2,3-diphenylquinoxaline derivatives is the condensation reaction between a dichlorinated o-phenylenediamine and benzil (1,2-diphenylethane-1,2-dione).[4][9] This reaction is typically carried out in a suitable solvent, such as glacial acetic acid, under reflux conditions.[3][9]
Causality of Experimental Choices:
-
Reactants: The choice of the specific dichlorinated o-phenylenediamine isomer (in this case, 3,5-dichloro-1,2-phenylenediamine for the 5,7-dichloro product) dictates the final position of the chlorine atoms on the quinoxaline ring. Benzil provides the two phenyl groups at the 2 and 3 positions.
-
Solvent: Glacial acetic acid serves as a mildly acidic catalyst and a solvent that effectively dissolves the reactants, facilitating the reaction.[9]
-
Reflux Conditions: Heating the reaction mixture to its boiling point (reflux) provides the necessary activation energy to drive the condensation and subsequent cyclization to completion in a reasonable timeframe, typically 4-5 hours.[3][4][9]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of benzil, forming a hemiaminal intermediate.
-
Cyclization and Dehydration: An intramolecular nucleophilic attack by the second amino group on the remaining carbonyl group leads to a dihydroxydihydroquinoxaline intermediate. This intermediate then readily dehydrates under the acidic and heated conditions to form the stable aromatic quinoxaline ring.
Experimental Protocol: Synthesis of Dichloro-2,3-diphenylquinoxaline
This protocol describes a general and validated procedure for the synthesis of dichloro-2,3-diphenylquinoxaline derivatives.
Materials:
-
Dichlorinated-1,2-phenylenediamine (1 equivalent)
-
Benzil (1 equivalent)
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the appropriate dichlorinated-1,2-phenylenediamine (1 eq.) and benzil (1 eq.).[9]
-
Add a sufficient volume of glacial acetic acid to dissolve the reactants completely.[9]
-
Heat the reaction mixture to reflux with continuous and vigorous stirring.[9]
-
Maintain the reflux for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4][9]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold water to precipitate the crude product.[9]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with water to remove any residual acetic acid.[9]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure dichloro-2,3-diphenylquinoxaline.[4][9]
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H-NMR, Mass Spectrometry, IR).[4]
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of dichloro-2,3-diphenylquinoxaline.
Caption: Workflow for the synthesis of Dichloro-2,3-diphenylquinoxaline.
Conclusion
5,7-Dichloro-2,3-diphenylquinoxaline is a halogenated heterocyclic compound with defined physicochemical properties that make it a valuable building block in synthetic chemistry. Its molecular weight of 351.23 g/mol and exact mass of 350.0377538 Da are identical to its isomers, reflecting their shared molecular formula. The synthesis of this and related compounds is reliably achieved through a well-established condensation reaction, a protocol that is both robust and reproducible. The presence of chlorine atoms provides reactive sites for further functionalization, underscoring the utility of this compound scaffold in the development of novel molecules for medicinal and materials science applications.
References
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5,7-Dichloro-2,3-diphenylquinoxaline — Chemical Substance Information. NextSDS. [Link]
- Assessing the Reproducibility of 6,7-Dichloro-2,3-diphenylquinoxaline Synthesis: A Comparative Guide. Benchchem. [https://www.benchchem.
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SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. Semantic Scholar. [Link]
-
6,7-Dichloro-2,3-diphenylquinoxaline | C20H12Cl2N2 | CID 5187888. PubChem. [Link]
-
2,3-Diphenylquinoxaline | C20H14N2 | CID 74311. PubChem. [Link]
-
CAS 164471-02-7 | 6,7-Dichloro-2,3-diphenylquinoxaline. Hoffman Fine Chemicals. [Link]
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Synthesis and Evaluation of Aldehyde Derivatives of Sulfonyl Chloride Quinoxaline. ResearchGate. [Link]
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Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. PubMed. [Link]
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Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. [Link]
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2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. ResearchGate. [Link]the_last_decade)
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